molecular formula C10H14N2OS B13080547 4-amino-2-(ethylthio)-N-methylbenzamide

4-amino-2-(ethylthio)-N-methylbenzamide

Cat. No.: B13080547
M. Wt: 210.30 g/mol
InChI Key: GRAFWHDAPZRETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(ethylthio)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an ethylthio group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzamide with ethylthiol in the presence of a base to introduce the ethylthio group. This is followed by methylation of the amide nitrogen using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(ethylthio)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

4-amino-2-(ethylthio)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(ethylthio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group may enhance the compound’s binding affinity to these targets, while the amino and methylbenzamide moieties contribute to its overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(methylthio)-N-methylbenzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    4-amino-2-(ethylthio)-N-ethylbenzamide: Similar structure but with an ethyl group on the amide nitrogen.

    4-amino-2-(ethylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

4-amino-2-(ethylthio)-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-N-methylbenzamide

InChI

InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

GRAFWHDAPZRETG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)N)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.